8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methoxy-1,3-diphenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-12-13-21-19(14-18)23-20(15-24-21)22(16-8-4-2-5-9-16)25-26(23)17-10-6-3-7-11-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKUWUIJHHADSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of hydrazides with 4-methoxy-1,1,1-trifluorobut-3-en-2-ones under cyclo-condensation conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazoloquinolines are highly sensitive to substituent modifications. Key analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural Analogs
Key Structural Insights
- Position 8 Modifications :
- Position 3 Modifications: Amino (NH₂) groups (e.g., 3,4-diamino derivatives) improve therapeutic indices for antitumor applications . Fluorophenyl substituents enhance photostability in sensor design .
Anti-Inflammatory Activity
- 8-Methoxy-1,3-diphenyl derivative: Exhibits IC₅₀ values in the submicromolar range for NO inhibition, comparable to the reference drug 1400W . Mechanistic studies confirm suppression of iNOS and COX-2 expression .
- Analog 2i (3-amino-4-(4-hydroxyphenylamino)): Shows similar potency but introduces a hydroxyl group for improved solubility .
Receptor Modulation
- CGS-9896: A pyrazolo[4,3-c]quinoline derivative with 3-NH₂ and 8-Cl substituents acts as a benzodiazepine receptor ligand, demonstrating anxiolytic effects .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on pyrazolo[4,3-c]quinolines highlight that:
- Electron-donating groups (e.g., OCH₃) at position 8 enhance anti-inflammatory activity by stabilizing interactions with iNOS .
- Bulky substituents at position 1 (e.g., diphenyl) improve membrane permeability .
Biological Activity
8-Methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazoloquinoline core with a methoxy group at position 8 and diphenyl groups at positions 1 and 3. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O |
| IUPAC Name | This compound |
| CAS Number | 1251682-56-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical pathways that lead to its observed effects. Notably, it has been investigated for its potential as:
- Anticancer Agent : Exhibiting cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Agent : Inhibiting nitric oxide production in inflammatory models.
- Antimicrobial Activity : Showing potential against bacterial and fungal strains.
Anticancer Activity
A study evaluated the antiproliferative effects of several pyrazoloquinoline derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 0.85 |
| HL60 (Leukemia) | 1.05 |
| A498 (Renal) | 0.95 |
These results indicate that the compound has promising potential as an anticancer agent with selective activity against specific tumor types.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed using LPS-induced RAW264.7 cells. The results indicated that the compound effectively inhibited nitric oxide production:
| Compound | NO Inhibition (%) |
|---|---|
| 8-Methoxy-PQ | Comparable to Indomethacin |
This suggests that the compound may exert anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2).
Antimicrobial Activity
In vitro studies have shown that pyrazoloquinolines possess antimicrobial properties. While specific data on this compound is limited, related compounds in the class have demonstrated efficacy against various pathogens.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazoloquinolines for their biological activities. The study highlighted the structure-activity relationship (SAR) of these compounds and identified key substituents that enhanced their potency against cancer cell lines.
Q & A
Q. What are the key synthetic routes for 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted hydrazines with quinoline precursors. For example, hydrazine derivatives react with 2,4-dichloroquinoline-3-carbonitrile under reflux conditions to form the pyrazoloquinoline core, followed by methoxy and phenyl group substitutions. Phosphazene intermediates (e.g., compound 6 in ) are critical for regioselective amination, avoiding side reactions common in direct amination . Optimizing stoichiometry (e.g., excess hydrazine) and solvent polarity (e.g., xylenes or ethanol) improves yields up to 71–94% .
Q. How is structural confirmation of this compound achieved?
Multi-modal spectroscopy is essential:
- 1H/13C NMR identifies substituent positions via coupling constants (e.g., J = 5.6–9.1 Hz for aromatic protons) and methoxy group integration at δ ~3.8 ppm .
- HRMS validates molecular ions (e.g., m/z 326.0691 for C17H13ClN3O2) with <1 ppm error .
- X-ray crystallography resolves planar quinoline systems and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å) .
Q. What functional groups in this compound are prone to reactivity or degradation?
The methoxy group is stable under acidic conditions but susceptible to demethylation with strong nucleophiles (e.g., BBr3). The pyrazole ring’s NH moiety participates in hydrogen bonding, while the quinoline nitrogen can coordinate metals, as seen in failed RuCl3 complexation attempts . Storage under inert atmospheres at −20°C prevents oxidation of sensitive groups .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazoloquinoline functionalization be addressed?
Regioselective modifications require strategic blocking. For example:
- N(3)-aminoalkylation is favored over N(1) due to steric hindrance from the 1-phenyl group, confirmed via 13C NMR .
- Phosphorous oxychloride selectively chlorinates the 4-position of quinolones (94% yield) without affecting methoxy or phenyl groups .
- Microwave-assisted synthesis reduces side products in cyclization steps (e.g., 3,4-c vs. 3,4-b isomers) .
Q. What computational or experimental methods validate structure-activity relationships (SAR) for pharmacological targets?
- Molecular docking aligns the pyrazole-quinoline core with PDE10A or GABA-A receptor pockets, where methoxy and phenyl groups enhance hydrophobic interactions .
- In vitro assays (e.g., MIC for antibacterial activity) show that electron-withdrawing groups (Cl, NO2) at the 8-position improve potency, while methoxy groups reduce cytotoxicity .
Q. How do solvent and temperature affect cyclization efficiency during synthesis?
- Polar aprotic solvents (DMF, DMSO) promote intramolecular cyclization at 130°C (80% yield for pyrroloquinolines) .
- Reflux in ethanol vs. xylenes impacts reaction rates: ethanol favors hydrazine adducts, while xylenes drive dehydrative cyclization . Kinetic studies recommend maintaining temperatures <150°C to prevent decomposition .
Q. What analytical techniques resolve contradictions in spectral data for pyrazoloquinoline derivatives?
- 2D NMR (COSY, HSQC) distinguishes overlapping aromatic signals, such as C6-H and C9-H in DMSO-d6 .
- Variable-temperature NMR clarifies dynamic processes (e.g., rotamerism in N-alkylated derivatives) .
- LC-MS/MS identifies degradation products (e.g., demethylated analogs) under accelerated stability testing .
Q. How can synthetic byproducts or failed reactions be repurposed for structural analogs?
Unplanned products, such as (E)-hydrazine derivatives from RuCl3 reactions, are characterized via X-ray crystallography and tested for alternative bioactivities (e.g., antiviral or antimalarial screening) . Reductive amination of byproducts like bis(urea) compounds can yield novel tricyclic scaffolds .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
- Stepwise monitoring : Use TLC (silica GF254) with UV detection at each stage (e.g., Rf = 0.3–0.5 in EtOAc/hexane) .
- Purification : Column chromatography (Al2O3 or silica gel) with gradient elution (hexane → EtOAc) removes unreacted hydrazines .
- Quality control : HPLC purity >98% (C18 column, 1.0 mL/min acetonitrile/water) ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
